N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[46]undec-3-en-1-yl]acetamide is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of Functional Groups:
Final Acetylation: The final step usually involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4
Medicinal Chemistry: Due to its unique structure, this compound may act as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
- N-(4-ethoxyphenyl)-2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the ethoxy group, in particular, might influence its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-3-32-22-14-12-21(13-15-22)27-23(30)18-29-25(31)24(20-10-8-19(2)9-11-20)28-26(29)16-6-4-5-7-17-26/h8-15H,3-7,16-18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCRBWAWYGHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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